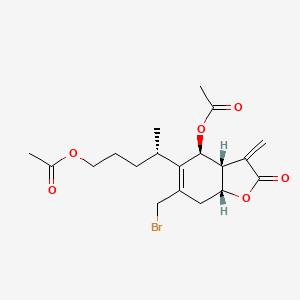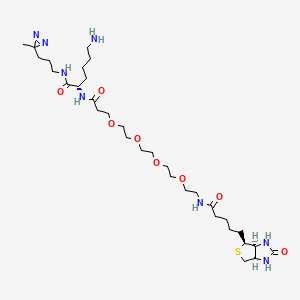
Biotin-probe 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-probe 1 is a non-radiolabeled probe that is biotin-labeled and used primarily in scientific research. It is often applied in in situ hybridization techniques, which are used to detect specific nucleic acid sequences within cells . The compound is known for its high specificity and affinity for biotin-binding proteins, making it a valuable tool in various biochemical and molecular biology applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-probe 1 typically involves the conjugation of biotin to a probe molecule through a series of chemical reactions. The process often includes the activation of biotin with a coupling agent, followed by its attachment to the probe molecule under controlled conditions. Common reagents used in this process include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process is optimized for high yield and involves rigorous quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-probe 1 undergoes various chemical reactions, including:
Biotinylation: The process of attaching biotin to proteins and other macromolecules.
Photoreactive Reactions: Biotin compounds that react nonspecifically upon exposure to ultraviolet light.
Common Reagents and Conditions
Biotinylation Reagents: Target specific functional groups such as primary amines, sulfhydryls, carboxyls, and carbohydrates.
Photoreactive Biotin Compounds: Used for expanding the scope of molecules that may be biotinylated.
Major Products Formed
The major products formed from these reactions are biotinylated proteins and other macromolecules, which can be used in various detection and purification applications .
Applications De Recherche Scientifique
Biotin-probe 1 has a wide range of applications in scientific research, including:
Mécanisme D'action
Biotin-probe 1 exerts its effects through the high-affinity interaction between biotin and biotin-binding proteins such as avidin and streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific binding and detection of biotinylated molecules . The molecular targets and pathways involved include the biotin-binding sites on proteins, which facilitate the detection and purification of biotinylated molecules .
Comparaison Avec Des Composés Similaires
Biotin-probe 1 is unique in its high specificity and affinity for biotin-binding proteins. Similar compounds include:
Biotinylated Aniline: Used in proximity labeling techniques.
Propargyl Amine: Another reactive probe used in protein labeling.
BioID and TurboID: Engineered biotin ligases used for proximity labeling.
These compounds share similar applications but differ in their specific chemical properties and mechanisms of action, highlighting the versatility and uniqueness of this compound in scientific research.
Propriétés
Formule moléculaire |
C32H58N8O8S |
|---|---|
Poids moléculaire |
714.9 g/mol |
Nom IUPAC |
(2S)-2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-amino-N-[3-(3-methyldiazirin-3-yl)propyl]hexanamide |
InChI |
InChI=1S/C32H58N8O8S/c1-32(39-40-32)11-6-13-35-30(43)24(7-4-5-12-33)36-28(42)10-15-45-17-19-47-21-22-48-20-18-46-16-14-34-27(41)9-3-2-8-26-29-25(23-49-26)37-31(44)38-29/h24-26,29H,2-23,33H2,1H3,(H,34,41)(H,35,43)(H,36,42)(H2,37,38,44)/t24-,25-,26-,29-/m0/s1 |
Clé InChI |
KDJRWJAKMGDYTJ-VZTVMPNDSA-N |
SMILES isomérique |
CC1(N=N1)CCCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canonique |
CC1(N=N1)CCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
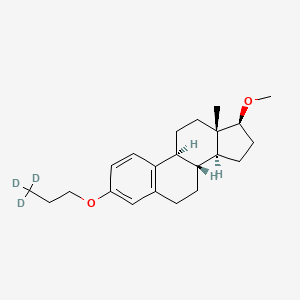
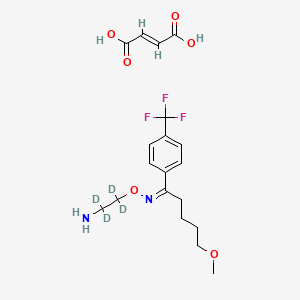

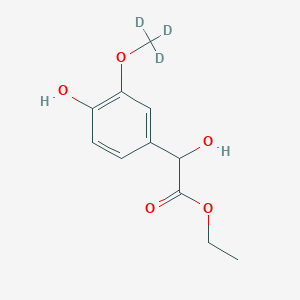
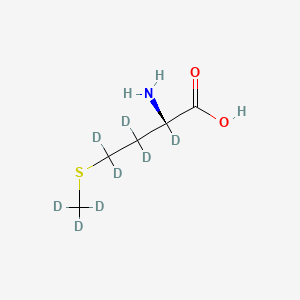
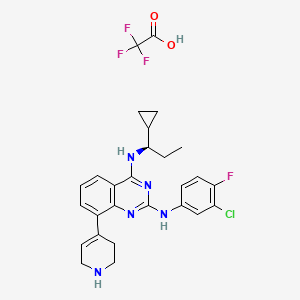
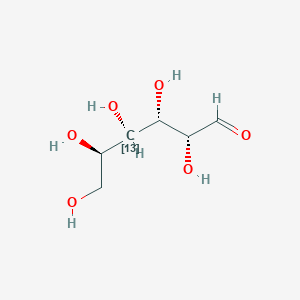
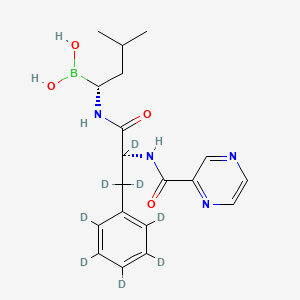
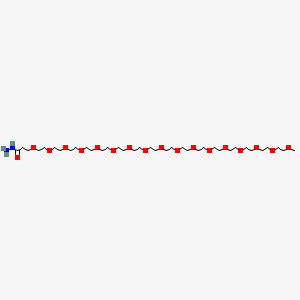
![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
